molecular formula C14H15FN4O2 B2405746 [1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone CAS No. 1070269-49-6

[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone

Cat. No.: B2405746
CAS No.: 1070269-49-6
M. Wt: 290.298
InChI Key: QMVMNGHJRPGLIK-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol, are as follows :

Scientific Research Applications

Antitumor Activity The compound has been synthesized and tested for its antitumor properties. The crystal structure was examined through X-ray diffraction, and the compound demonstrated significant inhibition of the proliferation of various cancer cell lines, such as A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Structure and Antiproliferative Activity Another study focused on the synthesis and structural analysis of a related compound with notable antiproliferative activity. The molecular structure was characterized using various spectroscopic techniques, and X-ray diffraction confirmed the crystalline structure. The compound's stable structure was attributed to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Catalyst- and Solvent-Free Synthesis A catalyst- and solvent-free method was developed for synthesizing a similar compound, demonstrating the compound's potential as a strategic intermediate in the synthesis of other chemical structures. Theoretical studies, including density functional theory (DFT) calculations, were conducted to understand the synthesis process and the stability of the compounds (Moreno-Fuquen et al., 2019).

NK-1 Antagonist Activity The compound was synthesized using pyridine metallation chemistry and exhibited NK-1 antagonist activity, suggesting potential therapeutic applications (Jungheim et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone, also known as [1-[(4-fluorophenyl)methyl]triazol-4-yl]-morpholin-4-ylmethanone, is presumed to be the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

This compound acts as a potent, high-efficacy agonist of the CB1 and CB2 receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 and CB2 receptors, mimicking the effects of naturally occurring neurotransmitters.

Result of Action

The molecular and cellular effects of this compound’s action are similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . Unlike δ9-thc, synthetic cannabinoids like this compound are often associated with serious adverse effects, including cardiotoxicity, nephrotoxicity, and even death .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]triazol-4-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-12-3-1-11(2-4-12)9-19-10-13(16-17-19)14(20)18-5-7-21-8-6-18/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMNGHJRPGLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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